molecular formula C10H10O4 B181706 2,6-Dimethylterephthalic acid CAS No. 80238-12-6

2,6-Dimethylterephthalic acid

Cat. No. B181706
Key on ui cas rn: 80238-12-6
M. Wt: 194.18 g/mol
InChI Key: SIQYOFNSIZEILQ-UHFFFAOYSA-N
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Patent
US05055451

Procedure details

2,6-Dimethyl-1,4-benzenedicarboxylic acid (from Preparation 7) (5.0 g, 26mmol) was suspended in methanol (40 mL), concentrated sulfuric acid (5 mL) was added, and the mixture was heated at reflux for 2 hours. The solution was cooled, and water was added to precipitate the product. Filtration, followed by washing with water (3×) and petroleum ether (3×), and drying at high vacuum gave 2.05 g of the product as a white powder, m.p. 191°-192° C. (ref. W. A. Noyes, cited above).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[C:4]([CH3:11])[C:3]=1[C:12]([OH:14])=[O:13].S(=O)(=O)(O)O.O.[CH3:21]O>>[CH3:21][O:9][C:8]([C:6]1[CH:7]=[C:2]([CH3:1])[C:3]([C:12]([OH:14])=[O:13])=[C:4]([CH3:11])[CH:5]=1)=[O:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C(=O)O)C)C(=O)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
by washing with water (3×) and petroleum ether (3×)
CUSTOM
Type
CUSTOM
Details
drying at high vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC(=C(C(=O)O)C(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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